molecular formula C7H2BrF4I B1374742 4-Bromo-3-fluoro-2-iodobenzotrifluoride CAS No. 1935625-64-1

4-Bromo-3-fluoro-2-iodobenzotrifluoride

Cat. No.: B1374742
CAS No.: 1935625-64-1
M. Wt: 368.89 g/mol
InChI Key: JMYJYKACMOEEMD-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I. It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .

Safety and Hazards

4-Bromo-3-fluoro-2-iodobenzotrifluoride is classified under GHS07. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the sequential halogenation of a benzotrifluoride derivative. The process may start with the bromination of benzotrifluoride, followed by fluorination and iodination under controlled conditions. The specific reagents and catalysts used can vary, but common halogenating agents include bromine, fluorine gas, and iodine monochloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-iodobenzotrifluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Suzuki-Miyaura Coupling: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the trifluoromethyl group retained on the benzene ring .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzotrifluoride in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen and trifluoromethyl groups. This activation facilitates nucleophilic substitution and coupling reactions by making the ring more susceptible to attack by nucleophiles or coupling partners. The specific molecular targets and pathways involved depend on the nature of the reaction and the reactants used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-2-iodobenzotrifluoride is unique due to the presence of three different halogen atoms and a trifluoromethyl group on the same benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4I/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYJYKACMOEEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)I)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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